1-(1-Benzothiophen-2-yl)piperidine
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Overview
Description
1-(1-Benzothiophen-2-yl)piperidine is a tertiary amino compound that consists of a cyclohexane ring with piperidin-1-yl and benzothiophen-2-yl groups attached at position 1. This compound is known for its potent dopamine re-uptake inhibition properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-2-yl)piperidine typically involves the reaction of benzothiophene with piperidine under specific conditions. One common method includes the use of cyclohexylmagnesium bromide and benzothiophene, followed by the addition of piperidine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzothiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(1-Benzothiophen-2-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its effects on dopamine re-uptake, making it relevant in neurochemical research.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The primary mechanism of action of 1-(1-Benzothiophen-2-yl)piperidine is its inhibition of dopamine re-uptake. This compound binds to the dopamine transporter, preventing the reabsorption of dopamine into presynaptic neurons. This leads to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling .
Comparison with Similar Compounds
Phencyclidine (PCP): Both compounds are arylcyclohexylamines, but 1-(1-Benzothiophen-2-yl)piperidine has a different pharmacological profile.
Ketamine: Another arylcyclohexylamine with anesthetic properties, unlike the dopamine re-uptake inhibition seen with this compound.
Tenocyclidine: Similar in structure but has different binding affinities and pharmacological effects.
Uniqueness: this compound is unique due to its selective inhibition of dopamine re-uptake without significant affinity for NMDA receptors, distinguishing it from other arylcyclohexylamines like phencyclidine and ketamine .
Properties
CAS No. |
40584-57-4 |
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Molecular Formula |
C13H15NS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)piperidine |
InChI |
InChI=1S/C13H15NS/c1-4-8-14(9-5-1)13-10-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
DZVADPDEULVABU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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